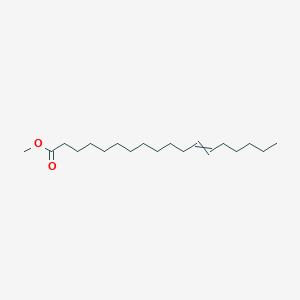

Methyl octadec-12-enoate

Description

Methyl octadec-12-enoate (IUPAC name: Methyl (12Z)-12-octadecenoate) is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₆O₂ and a molecular weight of 296.5 g/mol . Structurally, it features a single cis (Z)-configured double bond at the 12th carbon of the 18-carbon chain. This compound is primarily utilized in lipid research, industrial applications (e.g., surfactants, lubricants), and as a reference standard in mass spectrometry .

Properties

CAS No. |

20221-23-2 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl octadec-12-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3 |

InChI Key |

LMWAESDDOGRMOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-12-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired esterification.

Industrial Production Methods

In industrial settings, methyl octadec-12-enoate is produced through the transesterification of triglycerides derived from vegetable oils. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield the methyl ester.

Chemical Reactions Analysis

Metathesis Reactions

Methyl octadec-12-enoate undergoes olefin metathesis catalyzed by ruthenium-carbene complexes (e.g., Grubbs II catalyst , G2 ), enabling bond reorganization for synthesizing value-added products. Key findings include:

Cross-Metathesis (CM) with Eugenol

-

Conditions : Ethanol, 50°C, 0.1 mol% G2 , 10-minute reaction.

-

Products :

-

Dec-1-ene (CM1)

-

Methyl dec-9-enoate (CM2)

-

2-Methoxy-4-(undec-2-en-1-yl)phenol (CM3)

-

Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate (CM4)

-

-

Performance : >90% conversion and >98% selectivity for CM products .

Self-Metathesis (SM)

-

Products : Dimethyl octadec-9-enedioate (SM2) and octadec-9-ene (SM1) .

-

Catalyst Efficiency : Turnover number (TON) up to 1,900 with G2 in ethanol .

| Reaction Type | Catalyst | Solvent | Conversion (%) | Selectivity (%) | TON |

|---|---|---|---|---|---|

| Cross-Metathesis | G2 | Ethanol | 95 | >98 | 1,900 |

| Self-Metathesis | G2 | DCM | 90 | 85 | 1,500 |

Epoxidation

The cis-12 double bond reacts with peracids (e.g., mCPBA) or enzymatic systems to form epoxides, critical for polymer and bio-lubricant applications.

Epoxide Formation

-

Conditions : Peracetic acid, 40–60°C, 6–24 hours.

-

Side Reaction : Prolonged reaction times lead to hydrolysis of epoxides to diols (confirmed via FTIR) .

| Substrate | Epoxidation Time (h) | Epoxide Yield (%) | Hydrolysis Byproduct (%) |

|---|---|---|---|

| Methyl octadec-12-enoate | 6 | 88 | 5 |

| Methyl octadec-12-enoate | 24 | 72 | 28 |

Diels-Alder Reaction

While not directly reported for methyl octadec-12-enoate, analogous esters (e.g., methyl 9,12-dioxo-octadec-10-enoate) react with dienes (isoprene, 2,3-dimethylbutadiene) to yield cyclohexene derivatives .

MTAD Cycloaddition

The double bond reacts with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) for structural elucidation:

Hydrogenation

Hydroboration-Oxidation

Oxidation and Isomerization

-

Autoxidation : Forms hydroperoxides at the allylic position under aerobic conditions .

-

Isomerization : The cis-12 double bond isomerizes to trans under thermal or catalytic conditions (e.g., Ru complexes) .

Thiol-Ene Reaction

Scientific Research Applications

Methyl octadec-12-enoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in biological membranes and lipid metabolism.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl octadec-12-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl octadec-12-enoate belongs to a broader class of C18 FAMEs, which vary in saturation and double bond positions. Below is a detailed comparison with key structural analogs:

Table 1: Comparative Analysis of Methyl Octadec-12-enoate and Related FAMEs

Key Research Findings:

Physical Properties: Melting Point: Methyl octadec-12-enoate’s melting point is expected to be lower than its saturated counterpart (methyl octadecanoate) due to the cis double bond, which disrupts molecular packing. However, it is higher than methyl 9,12-octadecadienoate, which has two double bonds . Oxidative Stability: The single double bond in methyl octadec-12-enoate confers moderate oxidative stability compared to polyunsaturated analogs like methyl 9,12-octadecadienoate, which degrade faster under heat or UV exposure .

Chemical Reactivity: The Δ12 double bond position influences reactivity in hydrogenation and epoxidation reactions. For example, methyl octadec-12-enoate may yield different epoxide products compared to methyl oleate (Δ9) due to steric effects .

Applications: Unlike methyl oleate, which is widely used in biodiesel and cosmetics, methyl octadec-12-enoate has niche roles as a specialty chemical in synthetic chemistry and analytical standards .

Literature Gaps: Few studies focus on methyl octadec-12-enoate compared to Δ9 or Δ6 isomers. notes that even the free acid form, cis-12-octadecenoic acid, is under-researched .

Notes on Structural Isomerism:

- The position and number of double bonds significantly impact physical and chemical behavior. For instance: Methyl oleate (Δ9) is liquid at room temperature, while methyl octadecanoate (saturated) is solid. Methyl 9,12-octadecadienoate’s two double bonds reduce viscosity, making it preferable in low-temperature biofuels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.